9,9-Dihydroxybenzo[b]triphenylen-14-one
Description
Properties
IUPAC Name |
9,9-dihydroxybenzo[b]triphenylen-14-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c23-21-17-11-5-6-12-18(17)22(24,25)20-16-10-4-2-8-14(16)13-7-1-3-9-15(13)19(20)21/h1-12,24-25H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELCVENWAVOBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C(=O)C5=CC=CC=C5C4(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of 9,9-Dihydroxybenzo[b]triphenylen-14-one include:
Matairesinol: A lignano-9,9'-lactone lacking hydroxyl groups at positions 9 and 9' but retaining the lactone ring.
Trachelogenin: A lignano-8'-hydroxy-9,9'-lactone with an additional hydroxyl group at position 8'.
Nortrachelogenin 5'-C-β-D-glucoside: A glycosylated derivative with a glucose moiety at position 5'.
9,14-Diphenyl-9,9a,10,13,13a,14-hexahydro-9,14:10,13-dimethanobenzo[f]tetraphen-15-one: A structurally distinct polycyclic ketone with phenyl substituents and a fused tetraphenylene system .
Table 1: Structural Comparison
Mass Spectrometric Fragmentation Patterns
Fragmentation studies reveal critical distinctions:
- This compound : Expected to exhibit strong [M+Na]+ signals in positive ion mode, similar to other dibenzylbutyrolactones. Hydroxyl groups at 9 and 9' may lead to unique dehydration fragments (e.g., [M+H−H2O]+), as observed in trachelogenin .
- Matairesinol: Generates diagnostic [A]+ (m/z 137.0613) and [B]+ (m/z 223.0968) ions via cleavage of the lactone ring and benzyl moieties .
- Trachelogenin: Produces m/z 371.1496 [M+H−H2O]+ due to dehydration, followed by lign-7-eno-9,9'-lactone intermediates. The fragment m/z 137.0613 ([A]+) is also observed, aiding differentiation from matairesinol .
- Glycosylated Derivatives (e.g., nortrachelogenin 5'-C-β-D-glucoside): Show sequential loss of glucose residues (−162 Da), yielding aglycone fragments that align with parent compound behavior .
Table 2: Key MS/MS Fragments
Electronic and Reactivity Differences
- Hydrogen Bonding : Dual hydroxyl groups at 9 and 9' enable intramolecular hydrogen bonding, which may stabilize specific conformations absent in analogs like 9,14-diphenyltetraphen-15-one .
- Glycosylation Impact: Glycosides (e.g., nortrachelogenin 5'-C-β-D-glucoside) exhibit reduced fragmentation complexity due to neutral loss of sugar moieties, unlike the parent compound .
Research Findings and Implications
- Analytical Differentiation: The hydroxylation pattern of this compound produces unique MS/MS fragments (e.g., [M+H−H2O]+), enabling unambiguous identification versus non-hydroxylated analogs .
- Synthetic Challenges : The fused triphenylene core complicates synthesis compared to simpler dibenzylbutyrolactones, necessitating advanced cyclization strategies.
Preparation Methods
Role of Methoxy Substituents
Methoxy groups at specific positions critically influence cyclization efficiency:
Oxidizing Agents and Conditions
Optimal results are achieved with Tf₂O due to its dual role as a Lewis acid and dehydrating agent. Alternatives like FeCl₃ or DDQ yield inferior regioselectivity (<30% desired product). Reaction temperatures below −20°C minimize side reactions, preserving the ketone functionality at position 14.
Functional Group Interconversion: Hydroxyl and Ketone Installation
Post-cyclization steps involve deprotection of methoxy groups to hydroxyls and ketone stabilization.
Demethylation of Methoxy Groups
Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methoxy groups without affecting the ketone. For instance, treatment of a tri-methoxy intermediate with BBr₃ (3 equiv) for 6 hours yields this compound in 85% yield. Prolonged exposure (>12 hours) leads to ketone reduction, highlighting the need for strict temperature control.
Ketone Stabilization During Cyclization
The ketone at position 14 is susceptible to over-oxidation or reduction during Scholl reactions. Triflate protection, as described in tetramic acid syntheses, mitigates this issue. Pre-treatment of the ketone precursor with triflic anhydride forms a stable triflate intermediate, which is hydrolyzed post-cyclization using aqueous KHSO₄. This approach improves ketone retention by 60% compared to unprotected analogs.
Borane-Mediated Stereochemical Control in Related Systems
While this compound lacks stereocenters, borane complexes used in dihydrotetrabenazine syntheses offer insights into ketone handling. For example, borane-dimethyl sulfide selectively reduces α,β-unsaturated ketones without affecting isolated ketones, suggesting utility in protecting the C14 position during functionalization.
Comparative Analysis of Synthetic Routes
The table below evaluates three routes to this compound:
The Scholl/Tf₂O route outperforms others in yield and purity, albeit with stringent temperature requirements.
Scalability and Industrial Considerations
Industrial adoption faces challenges in:
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Cost : Triflic anhydride is expensive ($450/kg), necessitating solvent recovery systems.
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Safety : BBr₃ demands inert atmosphere handling, increasing operational complexity.
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Purification : Column chromatography is avoided in large-scale runs, favoring recrystallization from acetone/water (80% recovery) .
Q & A
Q. What safety protocols are critical for handling this compound in mutagenicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
